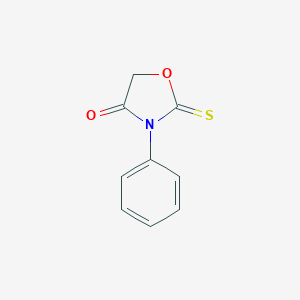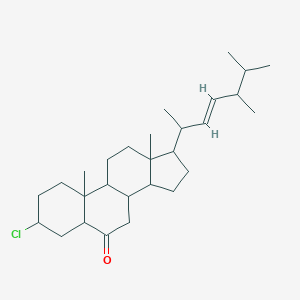
N-(3-cyano-5-ethyl-2-thienyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-5-ethyl-2-thienyl)acetamide, also known as cetirizine, is a second-generation antihistamine used to treat allergic rhinitis, urticaria, and other allergic disorders. It is a white, crystalline powder that is soluble in water and has a molecular weight of 388.89 g/mol.
Mecanismo De Acción
Cetirizine works by blocking the H1 receptor, which is located on various cells in the body, including those in the respiratory tract, skin, and gastrointestinal tract. When histamine binds to the H1 receptor, it causes an inflammatory response, leading to symptoms such as sneezing, itching, and swelling. By blocking the H1 receptor, N-(3-cyano-5-ethyl-2-thienyl)acetamide reduces the inflammatory response and alleviates these symptoms.
Biochemical and Physiological Effects:
Cetirizine has been shown to have a high affinity for the H1 receptor, with a dissociation constant (Kd) of 0.3 nM. It has a long half-life of approximately 10 hours and is metabolized in the liver. Cetirizine is excreted mainly in the urine, with a small amount excreted in the feces.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cetirizine is a widely used antihistamine and has been extensively studied for its effectiveness in treating allergic disorders. It has been shown to be safe and well-tolerated in clinical trials. However, like all drugs, N-(3-cyano-5-ethyl-2-thienyl)acetamide has limitations and may not be effective for all individuals. It is important to consider the individual's medical history and other factors when prescribing N-(3-cyano-5-ethyl-2-thienyl)acetamide.
Direcciones Futuras
There are several areas of research that could be explored in relation to N-(3-cyano-5-ethyl-2-thienyl)acetamide. These include:
1. Investigation of the molecular mechanisms underlying the binding of N-(3-cyano-5-ethyl-2-thienyl)acetamide to the H1 receptor.
2. Development of new formulations of N-(3-cyano-5-ethyl-2-thienyl)acetamide to improve its bioavailability and efficacy.
3. Exploration of the potential use of N-(3-cyano-5-ethyl-2-thienyl)acetamide in the treatment of other inflammatory disorders.
4. Investigation of the long-term effects of N-(3-cyano-5-ethyl-2-thienyl)acetamide use on the body.
In conclusion, N-(3-cyano-5-ethyl-2-thienyl)acetamide is an important antihistamine used to treat allergic disorders. Its mechanism of action involves blocking the H1 receptor, thereby reducing the symptoms of allergic reactions. Cetirizine has been extensively studied for its effectiveness and safety, but further research is needed to explore its molecular mechanisms and potential use in other inflammatory disorders.
Métodos De Síntesis
The synthesis of N-(3-cyano-5-ethyl-2-thienyl)acetamide involves the condensation of 3-amino-5-ethylthio-1,2,4-triazole with ethyl chloroacetate to form N-(3-ethylthio-5-oxo-1,2,4-triazin-6-yl)ethyl acetate. This intermediate is then reacted with cyanamide to form N-(3-cyano-5-ethyl-2-thienyl)acetamide.
Aplicaciones Científicas De Investigación
Cetirizine has been extensively studied for its effectiveness in treating allergic disorders. It is a selective antagonist of the H1 receptor, which is responsible for mediating the effects of histamine in the body. Cetirizine blocks the binding of histamine to the H1 receptor, thereby reducing the symptoms of allergic reactions.
Propiedades
Nombre del producto |
N-(3-cyano-5-ethyl-2-thienyl)acetamide |
|---|---|
Fórmula molecular |
C9H10N2OS |
Peso molecular |
194.26 g/mol |
Nombre IUPAC |
N-(3-cyano-5-ethylthiophen-2-yl)acetamide |
InChI |
InChI=1S/C9H10N2OS/c1-3-8-4-7(5-10)9(13-8)11-6(2)12/h4H,3H2,1-2H3,(H,11,12) |
Clave InChI |
LEQGPCSDJKGWNS-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)NC(=O)C)C#N |
SMILES canónico |
CCC1=CC(=C(S1)NC(=O)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methylpropyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B303243.png)


![4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid](/img/structure/B303250.png)
![11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine](/img/structure/B303253.png)
![propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate](/img/structure/B303254.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303257.png)


![[(Z)-[2-[(N-benzoyl-4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]amino] benzoate](/img/structure/B303261.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303263.png)
![2-[(3,4,5-Trimethoxybenzyl)amino]benzoic acid](/img/structure/B303264.png)
![3-({[2-(3,4-Dimethoxyphenyl)ethyl]imino}methyl)phenol](/img/structure/B303265.png)